molecular formula C11H11N3O3 B2878571 3-(1H-indazol-5-ylformamido)propanoic acid CAS No. 1099107-57-9

3-(1H-indazol-5-ylformamido)propanoic acid

Cat. No.: B2878571
CAS No.: 1099107-57-9
M. Wt: 233.227
InChI Key: MBXQQESBOYVCSU-UHFFFAOYSA-N
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Description

3-(1H-Indazol-5-ylformamido)propanoic acid (CAS 1099107-57-9) is a high-purity chemical building block with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol . This compound features a molecular structure that incorporates both 1H-indazole and propanoic acid moieties connected by a formamido linker, making it a valuable intermediate in medicinal chemistry and drug discovery research . The indazole scaffold is recognized as a privileged structure in pharmaceutical development, frequently serving as a core template for designing biologically active molecules targeting various enzyme systems . Researchers utilize this compound exclusively for laboratory research purposes, where it enables the synthesis and optimization of novel chemical entities through further functionalization of its carboxylic acid group and indazole nitrogen atoms. The product is offered with a documented purity of 95% or higher and requires storage at 2-8°C to maintain stability . Available in multiple quantities from global stock with cold-chain transportation options to ensure product integrity . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and implement appropriate laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indazole-5-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-10(16)3-4-12-11(17)7-1-2-9-8(5-7)6-13-14-9/h1-2,5-6H,3-4H2,(H,12,17)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXQQESBOYVCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCC(=O)O)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 3 1h Indazol 5 Ylformamido Propanoic Acid

Retrosynthetic Analysis of the Compound Scaffold

Further disconnection of the 1H-indazole ring itself suggests various precursor molecules. A common strategy involves the cyclization of a suitably substituted benzene (B151609) derivative, such as an ortho-haloaryl N-sulfonylhydrazone or a 2-aminobenzonitrile (B23959) derivative. This allows for the introduction of desired substituents on the benzene ring prior to the formation of the pyrazole (B372694) ring.

Finally, the propanoic acid side chain can be envisioned as being introduced through the alkylation of a suitable nucleophile or, more directly, by using a pre-functionalized building block like β-alanine or its ester derivatives.

Methodologies for the Construction of the 1H-Indazole Core

The 1H-indazole nucleus is a crucial pharmacophore found in numerous biologically active compounds. researchgate.net Its synthesis has been extensively studied, with a variety of methods available for its construction. nih.govresearchgate.net

The formation of the 1H-indazole ring system is often achieved through cyclization and annulation reactions. A prevalent method involves the [3 + 2] annulation of arynes with hydrazones. acs.orgnih.govorganic-chemistry.org This approach allows for the construction of the indazole skeleton from readily available starting materials. acs.orgnih.govorganic-chemistry.org Different reaction conditions can be employed to yield either 3-substituted or 1,3-disubstituted indazoles. acs.orgnih.gov For instance, N-tosylhydrazones can lead to 3-substituted indazoles, while N-aryl/alkylhydrazones can produce 1,3-disubstituted indazoles. acs.orgnih.gov

Another significant strategy is the intramolecular cyclization of ortho-substituted phenyl derivatives. For example, o-haloaryl N-sulfonylhydrazones can undergo thermo-induced isomerization and subsequent copper-mediated cyclization to form 1H-indazoles. nih.gov Similarly, reductive cyclization of 2-nitrobenzaldehydes or related compounds can also yield the indazole core. chemicalbook.com An intramolecular Ullmann-type reaction has been reported as a scalable approach for the synthesis of substituted 1H-indazoles. thieme-connect.com

The following table summarizes some common cyclization and annulation reactions for 1H-indazole synthesis:

Reaction TypeStarting MaterialsKey Reagents/ConditionsProduct Type
[3 + 2] AnnulationArynes and HydrazonesCsF or KF3-Substituted or 1,3-Disubstituted Indazoles
Intramolecular Cyclizationo-Haloaryl N-sulfonylhydrazonesCu₂O or Cu(OAc)₂·H₂O1H-Indazoles
Reductive Cyclization2-NitrobenzaldehydesReducing agent (e.g., SnCl₂)1H-Indazoles
Intramolecular Ullmann-type Reactiono-Halophenyl hydrazonesCopper catalyst1H-Indazoles

Once the 1H-indazole core is formed, further functionalization at specific positions is often necessary. The C-3 and C-5 positions are of particular interest for introducing diversity. Direct C-H functionalization has emerged as a powerful tool for this purpose. researchgate.net For instance, rhodium-catalyzed C-H activation allows for the introduction of various substituents. nih.gov

Halogenation of the indazole ring, particularly at the C-3 position, provides a versatile handle for subsequent cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com Iodination can be achieved using iodine in the presence of a base. chim.it The resulting 3-iodoindazole can then be coupled with a variety of boronic acids to introduce aryl or heteroaryl groups. mdpi.com

N-functionalization, specifically alkylation or arylation at the N-1 or N-2 positions, is another critical aspect of indazole chemistry. researchgate.net The regioselectivity of N-alkylation is often a challenge, leading to a mixture of N-1 and N-2 substituted products. nih.govbeilstein-journals.org However, reaction conditions can be optimized to favor one isomer over the other. nih.govacs.org For example, using specific bases and solvents can influence the N-1/N-2 ratio. acs.org

Introduction and Functionalization of the Propanoic Acid Side Chain

The propanoic acid moiety is typically introduced after the construction of the functionalized indazole core. A straightforward method involves the use of β-alanine or its ester derivatives. The synthesis of alanine (B10760859) itself can be achieved from propanoic acid through α-bromination followed by amination. pearson.com

In the context of 3-(1H-indazol-5-ylformamido)propanoic acid, the propanoic acid side chain is part of the β-alanine unit. The introduction of this side chain is achieved through the formation of an amide bond, which will be discussed in the next section.

Further functionalization of the propanoic acid side chain itself is less common for this specific compound but could be envisioned. For instance, modifications to the carbon backbone could be made prior to its coupling with the indazole core.

Formation and Modification of the Formamido Linkage

The formamido linkage, an amide bond, is central to the structure of this compound. The formation of this bond is a well-established transformation in organic synthesis. nih.govrsc.org The most common method involves the coupling of a carboxylic acid (1H-indazole-5-carboxylic acid) with an amine (β-alanine or its ester).

This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species. mdpi.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or activators that form activated esters, such as N-hydroxybenzotriazole (HOBt). nih.gov The reaction is usually carried out in an inert organic solvent.

Enzymatic methods for amide bond formation are also gaining attention as a greener alternative to traditional chemical methods. nih.gov

Modification of the formamido linkage itself after its formation is not a common strategy. Instead, derivatization is typically achieved by using different carboxylic acid or amine components during the coupling step to generate a library of analogues.

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of this compound and its derivatives requires careful consideration of chemo- and regioselectivity.

Regioselectivity is a major concern during the functionalization of the indazole nucleus. As mentioned earlier, N-alkylation can lead to a mixture of N-1 and N-2 isomers. nih.govbeilstein-journals.org The choice of protecting groups and reaction conditions is crucial to direct the substitution to the desired nitrogen atom. acs.org Similarly, electrophilic substitution on the benzene portion of the indazole ring can occur at multiple positions, and directing groups may be necessary to achieve the desired substitution pattern.

Chemoselectivity becomes important when multiple reactive functional groups are present in the molecule. For example, during the amide coupling step, if the β-alanine is not protected as an ester, the free carboxylic acid of β-alanine could potentially react with the coupling agent. Therefore, the use of an ester of β-alanine is common, followed by a final deprotection step to yield the desired propanoic acid.

Furthermore, in the synthesis of more complex indazole derivatives, chemoselective reactions are essential. For instance, if a molecule contains both a halogen and a nitro group, a reaction might be chosen that selectively reduces the nitro group without affecting the halogen, which can then be used in a subsequent cross-coupling reaction. google.com

The following table highlights key chemo- and regioselectivity challenges and strategies:

Synthetic StepSelectivity ChallengeCommon Strategies
N-Alkylation of IndazoleRegioselectivity (N-1 vs. N-2)Optimization of base, solvent, and temperature; use of protecting groups.
Electrophilic Aromatic SubstitutionRegioselectivity on the benzene ringUse of directing groups.
Amide Bond FormationChemoselectivity with bifunctional reagentsProtection of competing functional groups (e.g., using an ester of β-alanine).
Functional Group TransformationsChemoselectivityUse of selective reagents and reaction conditions.

Advanced Synthetic Protocols and Green Chemistry Approaches

Conventional synthetic routes to amides often involve coupling reagents that can generate significant waste. In contrast, green chemistry approaches seek to minimize waste, use less hazardous solvents, and improve atom economy. For the synthesis of indazole derivatives, various green and sustainable methods have been reported, focusing on one-pot reactions and the use of environmentally benign catalysts. researchgate.net

One of the primary challenges in the synthesis of this compound is the formation of the amide bond between the 1H-indazole-5-carboxylic acid core and β-alanine. Advanced methodologies are being explored to make this crucial step more efficient and sustainable.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity of the products. jchr.org In the context of synthesizing indazole derivatives, microwave-assisted reactions have been successfully employed. jchr.orgevitachem.com This technique can be applied to the amide coupling step between 1H-indazole-5-carboxylic acid and β-alanine. The use of microwave energy can accelerate the reaction, potentially reducing the need for harsh coupling agents and allowing for the use of greener solvents.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govnih.gov This method has been successfully used for the synthesis of various heterocyclic compounds, including indole (B1671886) and benzoxazole (B165842) derivatives, often with the advantage of shorter reaction times and milder conditions. researchgate.netias.ac.in The application of ultrasound could facilitate the efficient synthesis of this compound, particularly in the amide formation step, potentially leading to a more energy-efficient and rapid process. nih.gov

Enzymatic Synthesis:

Biocatalysis, utilizing enzymes to catalyze chemical reactions, represents a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective, and can significantly reduce the generation of hazardous waste. For amide bond formation, lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts. nih.gov An enzymatic approach to the synthesis of this compound would involve the CALB-catalyzed amidation of an ester derivative of 1H-indazole-5-carboxylic acid with β-alanine in a green solvent like cyclopentyl methyl ether. nih.gov This method offers the potential for high conversion rates and yields without the need for extensive purification. nih.gov

The following table summarizes the potential application of these advanced synthetic protocols to the synthesis of this compound.

Methodology Energy Source Potential Advantages Key Considerations
Microwave-Assisted SynthesisMicrowaves- Rapid reaction times- Increased yields- Use of greener solvents- Specialized equipment required- Potential for localized overheating
Ultrasound-Assisted SynthesisSound Waves- Enhanced reaction rates- Milder reaction conditions- Energy efficiency- Sonication equipment needed- Optimization of frequency and power
Enzymatic SynthesisN/A (Biocatalyst)- High selectivity- Mild reaction conditions- Reduced waste generation- Environmentally benign- Enzyme stability and cost- Substrate specificity- Requires aqueous or specific organic media

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy would be the primary technique for elucidating the molecular structure of 3-(1H-indazol-5-ylformamido)propanoic acid. This would involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Comprehensive 1D NMR (¹H, ¹³C) Analysis

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. This would include signals for the protons on the indazole ring, the amide proton, and the protons of the propanoic acid chain. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling constants (J) would reveal information about the connectivity of neighboring protons.

¹³C NMR: A carbon-13 NMR spectrum would display signals for each unique carbon atom. This would be essential for confirming the carbon skeleton of the molecule, including the carbons of the indazole ring, the amide carbonyl, and the carboxylic acid group.

A hypothetical data table for the expected ¹H and ¹³C NMR signals is presented below for illustrative purposes.

Atom Number Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
1--
2--
3--
4--
5--
6--
7--
8--
9--
10--
11--

Elucidation of Connectivities and Spatial Relationships via 2D NMR (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would establish proton-proton correlations, helping to identify adjacent protons within the indazole and propanoic acid moieties.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C signals based on the assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is critical for establishing the connectivity between the indazole ring, the formamido group, and the propanoic acid chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the spatial proximity of protons, which is valuable for determining the three-dimensional conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

HRMS would be employed to determine the exact mass of the molecular ion, which would in turn confirm the elemental composition of this compound. Analysis of the fragmentation pattern would provide further structural confirmation by showing the characteristic losses of fragments such as the carboxylic acid group or parts of the propanoic acid chain.

Ion Hypothetical m/z Formula
[M+H]⁺-C₁₁H₁₂N₃O₃
[M-H]⁻-C₁₁H₁₀N₃O₃

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key expected absorptions would include:

O-H stretch of the carboxylic acid

N-H stretch of the indazole and amide groups

C=O stretches of the amide and carboxylic acid groups

C-N stretching vibrations

Aromatic C-H and C=C stretching vibrations of the indazole ring

Functional Group Hypothetical Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)-
N-H (Amide)-
N-H (Indazole)-
C=O (Amide)-
C=O (Carboxylic Acid)-
C-N-
Aromatic C=C-

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly those associated with the π-system of the indazole ring. The spectrum would be expected to show absorption maxima (λmax) corresponding to π→π* and n→π* transitions.

Chiroptical Spectroscopy for Stereochemical Purity (if applicable for enantiomeric forms)

As this compound is an achiral molecule, chiroptical spectroscopy techniques such as circular dichroism would not be applicable.

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its reactivity and interactions.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Solution

While docking provides a static picture of the interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule and its complex with a target protein over time, typically in a simulated aqueous environment.

MD simulations would model the movements and interactions of every atom in the system over a set period (from nanoseconds to microseconds). For 3-(1H-indazol-5-ylformamido)propanoic acid, an MD simulation could reveal its conformational flexibility in water, showing how the propanoic acid tail moves relative to the rigid indazole core. If simulated while bound to a protein, MD can assess the stability of the predicted binding pose from docking. researchgate.net Key metrics such as Root Mean Square Deviation (RMSD) would be calculated to determine if the ligand remains stably bound in the active site or if the complex is unstable.

While these computational methods are standard in modern chemical research, specific findings and data for this compound are not currently available in the public domain.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a three-dimensional structure of a biological target, ligand-based drug design serves as a crucial methodology for the discovery and optimization of new drug candidates. nih.gov This approach relies on the principle that molecules with similar structures or, more importantly, similar spatial arrangements of key chemical features, are likely to bind to the same target and exhibit similar biological activities. Pharmacophore modeling is a cornerstone of ligand-based design, focusing on the identification and spatial arrangement of essential molecular features (pharmacophoric features) that are critical for a molecule's interaction with a specific biological target. nih.gov

For compounds centered around the indazole scaffold, such as this compound, pharmacophore models can be developed to guide the design of new derivatives with enhanced potency and selectivity. These models are abstract representations of the key intermolecular interactions, including hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Key Pharmacophoric Features of Indazole-Based Compounds

Studies on various indazole derivatives have highlighted a common set of pharmacophoric features that contribute to their biological activity. The indazole ring itself is a versatile scaffold, often participating in crucial interactions within the binding site of a target protein. nih.gov

Hydrogen Bonding: The indazole nucleus contains both hydrogen bond donor (the N-H group of the pyrazole (B372694) ring) and acceptor (the sp2-hybridized nitrogen atom) functionalities. These play a pivotal role in anchoring the ligand to the target protein. For instance, in the context of Unc-51-Like Kinase 1 (ULK1) inhibitors, the amide carbonyl at the 5-position of the indazole ring is involved in a hydrogen bonding interaction. nih.gov

Aromatic/Hydrophobic Interactions: The bicyclic nature of the indazole ring provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in the target's binding pocket. Docking studies of 1H-indazole derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have indicated that the 1H-indazole motif has effective interactions with hydrophobic pockets. nih.gov

The development of a pharmacophore model for a series of indazole-based compounds typically involves the following steps:

Selection of a training set: A group of molecules with known biological activities against a specific target is chosen.

Conformational analysis: The possible low-energy conformations of each molecule in the training set are generated.

Feature mapping: The key chemical features of each molecule are identified.

Model generation and validation: A computational algorithm aligns the molecules and generates a set of hypothetical pharmacophore models. These models are then evaluated for their ability to distinguish between active and inactive compounds.

The validated pharmacophore model can then be used as a 3D query in virtual screening campaigns to identify novel compounds with the desired biological activity from large chemical databases.

Illustrative Pharmacophoric Features in Indazole Analogs

While a specific pharmacophore model for this compound is not publicly available, the principles of ligand-based design can be illustrated by examining related indazole derivatives that have been the subject of computational studies.

Compound ClassTarget ProteinKey Pharmacophoric Features of the Indazole MoietyReference
Indazole-derived ULK1 InhibitorsULK1The amide carbonyl at the 5-position of the indazole participates in a water-mediated hydrogen bond with Lys46. nih.gov
5-substituted Indazole derivativesGSK-3βThe indazole core contributes to the overall molecular properties like SlogP and electrostatic potential, which are identified as important descriptors in QSAR models for biological activity. researchgate.net
1H-indazole derivativesIDO1The 1H-indazole structure is identified as a novel key pharmacophore, with its effective interactions with ferrous ion of heme and hydrophobic pockets ensuring IDO1 inhibitory activities. nih.gov

These examples underscore the importance of the indazole scaffold as a key pharmacophoric element. The design of new compounds, such as this compound, would likely consider the spatial arrangement of its hydrogen bond donors and acceptors, as well as the hydrophobic character of the indazole ring system, to optimize interactions with its intended biological target.

Structure Activity Relationship Sar and Molecular Design Principles

Systematic Modification of the Indazole Ring System

The indazole ring is a crucial component for the biological activity of this class of compounds, often acting as a "hinge-binder" that interacts with the ATP-binding pocket of target enzymes like kinases. nih.gov Modifications to this bicyclic system, including substitution on the ring and alteration of the N1-position, have profound effects on activity.

Ring Substitutions: The introduction of substituents onto the indazole ring can significantly modulate the compound's electronic and steric properties. For instance, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, the addition of a fluorine atom to the 5-position of a 2-phenyl-2H-indazole-7-carboxamide scaffold resulted in a compound with excellent enzyme inhibition (IC₅₀ = 4 nM). nih.gov Such modifications can enhance binding affinity by forming favorable interactions with the target protein.

N-Substitution and Isomerism: The position of substituents on the indazole nitrogen (N1 vs. N2) gives rise to regioisomers with distinct biological profiles. Studies on synthetic cannabinoids have shown that 1-alkyl-1H-indazole derivatives are high-potency agonists at cannabinoid receptors, while their corresponding 2-alkyl-2H-indazole regioisomers exhibit significantly lower potency, often in the micromolar range. nih.gov This highlights that the N1 position is often critical for optimal interaction with the biological target. The choice of the substituent at the N1 position also has a strong impact on inhibitory potency against different enzymes. nih.gov

The table below summarizes the impact of various modifications to the indazole ring on biological activity.

Modification TypePositionExample Substituent/ChangeObserved Effect on ActivityReference(s)
Ring SubstitutionC5Fluorine (F)Enhanced enzyme inhibition nih.gov
N-Alkylation IsomerismN1 vs. N2Alkyl groupN1-isomers are significantly more potent than N2-isomers nih.gov
Core StructureIndazol-6-ylReplacement for Indazol-5-ylRetained or enhanced potency against FLT3 kinase nih.govtandfonline.com

Exploration of Substituents on the Formamido Linkage and Propanoic Acid Moiety

The formamido linkage and the propanoic acid tail are essential for correctly positioning the molecule within the active site of a target and for establishing key interactions that determine affinity and selectivity.

The Amide Linker: The geometry and nature of the amide linker are critical. SAR studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the specific regiochemistry of the linker is paramount. A compound with the 3-carboxamide linkage actively inhibited calcium influx with sub-micromolar efficacy, whereas its reverse amide isomer was completely inactive. researchgate.netnih.gov This demonstrates a strict structural requirement for the orientation of the amide bond for biological function.

The Propanoic Acid Moiety and Bioisosteric Replacement: The terminal carboxylic acid group is often a key pharmacophoric feature, typically engaging in hydrogen bonding or ionic interactions with receptor-site amino acids. However, its acidic nature can lead to poor membrane permeability and rapid metabolism. drughunter.com To overcome these limitations, the carboxylic acid is often replaced with bioisosteres—functional groups with similar physicochemical properties. nih.govacs.org

Common bioisosteric replacements for carboxylic acids include:

Tetrazoles: These are frequently used as they have a similar pKa to carboxylic acids and can participate in similar interactions. cambridgemedchemconsulting.comopenaccessjournals.com The angiotensin II antagonist Losartan is a well-known example where a tetrazole ring serves as a carboxylic acid bioisostere. openaccessjournals.com

Hydroxamic acids: This group can also mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid and is a potent zinc-binding group, which is crucial for inhibiting metalloenzymes like histone deacetylases (HDACs). nih.govresearchgate.net

Sulfonamides: Known to be effective carboxylic acid surrogates, sulfonamides can replicate the acidic nature and hydrogen-bonding pattern of the original group. openaccessjournals.com

The following table details common bioisosteric replacements for the propanoic acid moiety.

Original GroupBioisostereRationale for ReplacementPotential Advantage(s)Reference(s)
Carboxylic Acid1H-TetrazoleSimilar pKa and spatial arrangementImproved metabolic stability, enhanced potency drughunter.comcambridgemedchemconsulting.comopenaccessjournals.com
Carboxylic AcidHydroxamic AcidMimics hydrogen bonding; acts as a zinc-binding groupEffective for metalloenzyme targets (e.g., HDACs) nih.govresearchgate.net
Carboxylic AcidAcylsulfonamideMimics acidity and hydrogen bonding patternModulates physicochemical properties openaccessjournals.com
Carboxylic Acid2,6-DifluorophenolLower pKa than phenol, acts as a lipophilic bioisostereImproved tissue permeation nih.gov

Positional Isomerism and Stereochemical Influence on Activity

Beyond the N1/N2 isomerism of the indazole ring, the attachment point of the side chain and the stereochemistry of chiral centers are defining factors for biological activity.

Positional Isomerism: The point of attachment to the indazole ring (e.g., position 3, 5, 6, or 7) dictates the orientation of the side chain and, consequently, how the molecule fits into its binding site. For example, extensive SAR has been conducted on indazole-7-carboxamides and indazole-3-carboxamides as potent PARP and CRAC channel inhibitors, respectively, indicating that different substitution patterns are optimal for different targets. nih.govnih.gov Similarly, studies on kinase inhibitors have successfully utilized the indazol-6-yl scaffold. nih.gov

Stereochemical Influence: Many biologically active molecules are chiral, and their enantiomers can exhibit vastly different pharmacological properties. ijpsjournal.comnih.govntu.edu.sg This is particularly true for indazole-carboxamide derivatives. In a study of four different indazole-3-carboxamide synthetic cannabinoids, the (S)-enantiomers consistently showed enhanced potency at both CB1 and CB2 receptors compared to the corresponding (R)-enantiomers. frontiersin.orgdundee.ac.uk This stereoselectivity arises because the three-dimensional arrangement of atoms in one enantiomer allows for a more optimal fit with the chiral environment of the receptor binding site. nih.gov

Isomeric FeatureComparisonBiological ConsequenceExample ClassReference(s)
RegioisomerismIndazole-3-carboxamide vs. reverse amideThe 3-carboxamide is active; the reverse amide is inactiveCRAC channel blockers researchgate.netnih.gov
RegioisomerismN1-Alkyl vs. N2-Alkyl IndazoleN1 isomer is a high-potency agonist; N2 is low-potencySynthetic Cannabinoids nih.gov
Stereoisomerism(S)-enantiomer vs. (R)-enantiomer(S)-enantiomer has significantly higher potencyIndazole-3-carboxamides frontiersin.orgdundee.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR models provide a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activity. growingscience.com For indazole derivatives, both 2D and 3D-QSAR models have been developed to guide the design of more potent inhibitors for various targets, including Tyrosine Threonine Kinase (TTK) and Hypoxia-inducible factor-1α (HIF-1α). growingscience.comnih.govresearchgate.net

These models typically reveal the importance of specific properties:

Steric Fields: 3D-QSAR contour maps often show that bulky substituents are favored in some regions of the molecule, while they are detrimental in others. This information helps in optimizing the size and shape of substituents to better fit the target's active site. nih.gov

Electrostatic Fields: The models can identify regions where electropositive or electronegative potentials are favorable for activity. This guides the placement of electron-donating or electron-withdrawing groups to enhance electrostatic interactions like hydrogen bonds. nih.gov

Hydrophobic Fields: These maps indicate areas where hydrophobic character is beneficial, suggesting the addition of lipophilic groups to improve binding through hydrophobic interactions.

Statistically significant QSAR models, characterized by high correlation coefficients (r²) and cross-validation coefficients (q²), serve as reliable predictive tools for estimating the activity of newly designed indazole derivatives in silico, thereby saving time and resources in the drug discovery process. growingscience.comresearchgate.net

Rational Design Principles for Enhanced Biological Activity and Selectivity

The collective SAR and QSAR data provide a set of rational design principles for creating indazole-based compounds with improved therapeutic profiles. tandfonline.com

Key design principles include:

Scaffold Hopping and Core Refinement: Based on molecular docking studies, the indazole moiety can be identified as a key hinge-binding element. This core can be retained while other parts of the molecule are modified, or it can be used to replace other heterocyclic systems to improve binding or other properties. nih.gov

Structure-Guided Substituent Placement: Knowledge of the target's active site topology allows for the rational placement of substituents on the indazole ring to form specific, activity-enhancing interactions. For example, adding groups that can act as hydrogen bond donors or acceptors to interact with key amino acid residues is a common strategy. mdpi.com

Exploitation of Isomerism: SAR data consistently shows that one positional isomer or stereoisomer is significantly more active than others. nih.govdundee.ac.uk Synthesis should therefore be directed towards the most active isomer to maximize potency and reduce potential off-target effects from inactive isomers.

Bioisosteric Replacement for ADME Optimization: To improve drug-like properties, problematic functional groups like carboxylic acids can be replaced with suitable bioisosteres. This can enhance metabolic stability, improve cell permeability, and modulate acidity, leading to better pharmacokinetic profiles without sacrificing potency. drughunter.comnih.gov

Computational Model Integration: Utilizing validated 3D-QSAR and pharmacophore models allows for the virtual screening and prioritization of novel compound designs. These models help ensure that new designs incorporate the key structural features identified as crucial for high biological activity. nih.govnih.gov

In Vitro Mechanistic Investigations of Biological Activity

Molecular Target Identification and Validation Strategies

A crucial first step in characterizing the mechanism of action of a bioactive compound is the identification of its molecular target(s). Modern proteomic techniques offer powerful, unbiased approaches to pinpoint the specific proteins that a compound interacts with directly or indirectly within a complex biological system.

Affinity-Based Proteomics for Direct Target Engagement

Affinity-based proteomics is a powerful method for identifying the direct binding partners of a small molecule. mdpi.com This technique typically involves immobilizing a derivative of the compound of interest onto a solid support, such as a bead, and then incubating it with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. This approach allows for the direct identification of proteins that have an affinity for the compound. While specific affinity-based proteomic studies for 3-(1H-indazol-5-ylformamido)propanoic acid have not been published, this methodology represents a key strategy for its future investigation.

Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA) for Target Stability

Thermal Proteome Profiling (TPP) and the Cellular Thermal Shift Assay (CETSA) are label-free techniques used to assess target engagement in a cellular context. tandfonline.com These methods are based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. nih.gov

In a hypothetical CETSA experiment with this compound, cells would be treated with the compound and then heated to various temperatures. The soluble protein fraction would be analyzed to determine the melting temperature of specific proteins. An increase in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

TPP expands on this by combining the thermal shift concept with quantitative mass spectrometry to provide a proteome-wide view of target engagement. rsc.org This allows for an unbiased search for both on-target and off-target interactions.

Biochemical Assays for Enzyme Inhibition or Modulation

Once potential protein targets are identified, their interaction with the compound is characterized using biochemical assays. These assays utilize purified proteins to quantify the compound's effect on their function, such as enzymatic activity.

Dose-Response Studies with Purified Enzymes or Receptors

Dose-response studies are fundamental for quantifying the potency of a compound. In these experiments, a purified enzyme or receptor is incubated with varying concentrations of the compound, and its activity is measured. The results are typically plotted to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

While specific data for this compound is not available, numerous studies on other indazole derivatives demonstrate their potential as enzyme inhibitors. For example, certain indazole derivatives have shown potent inhibitory activity against enzymes like Pim kinases and epidermal growth factor receptor (EGFR) kinase. nih.gov

Table 1: Examples of Enzyme Inhibition by Indazole Derivatives

Compound Class Target Enzyme IC50 Value
1H-indazole derivative Pim-1 0.4 nM
1H-indazole derivative Pim-2 1.1 nM
1H-indazole derivative Pim-3 0.4 nM
1H-indazole derivative EGFR T790M 5.3 nM
1H-indazole derivative EGFR 8.3 nM
3-aminoindazole derivative ALK 12 nM
1H-indazole-4-carboxamide FGFR1 30.2 ± 1.9 nM

This table presents data for various indazole derivatives to illustrate the potential enzymatic inhibitory activities of this class of compounds. The data is not specific to this compound. nih.govnih.gov

Kinetic Characterization of Ligand-Target Interactions

To further understand the mechanism of inhibition, enzyme kinetic studies are performed. These experiments can determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. This is achieved by measuring the enzyme's reaction rates at different substrate and inhibitor concentrations. This information is crucial for understanding how the compound interacts with the enzyme and its substrate, providing insights for further optimization.

Cell-Based Assays for Cellular Pathway Modulation

Following the identification and biochemical characterization of a target, cell-based assays are employed to understand the compound's effects on cellular pathways and functions in a more physiologically relevant environment. These assays can measure a wide range of cellular processes, including proliferation, apoptosis, and signaling pathway activation.

For instance, if this compound were found to inhibit a kinase involved in a cancer-related signaling pathway, its effect on the proliferation of cancer cell lines would be investigated. Studies on other indazole derivatives have demonstrated their anti-proliferative effects on various cancer cell lines. For example, one indazole derivative, compound 2f in a cited study, showed potent growth inhibitory activity against several cancer cell lines.

Table 2: Example of Anti-proliferative Activity of an Indazole Derivative (Compound 2f) in Cancer Cell Lines

Cell Line IC50 (µM)
4T1 (Breast Cancer) 0.23
A549 (Lung Cancer) 0.29
HCT116 (Colon Cancer) 1.15

This table illustrates the anti-proliferative effects of a specific indazole derivative (compound 2f) on various cancer cell lines to exemplify the potential cellular activities of this compound class. The data is not specific to this compound.

Further cell-based assays could investigate the compound's impact on downstream signaling molecules, gene expression, or the induction of apoptosis. For example, the aforementioned indazole derivative 2f was shown to induce apoptosis in 4T1 cells, associated with the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2. It also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels.

Investigation of Intracellular Signaling Cascades (e.g., P38gamma/p62/mTORC1 pathway)

A comprehensive search of scientific databases reveals no direct studies linking This compound to the p38gamma/p62/mTORC1 signaling pathway. Research on other indazole-containing molecules has demonstrated engagement with various intracellular signaling cascades, often in the context of oncology. For instance, certain indazole derivatives have been shown to modulate pathways involved in cell proliferation and apoptosis. However, specific data on the interaction of this compound with the p38gamma/p62/mTORC1 axis is not available. Future research would be necessary to elucidate any potential role of this compound in modulating this specific pathway, which is crucial in cellular processes like stress response and nutrient sensing.

Phenotypic Screening in Relevant Cell Lines (e.g., antimycobacterial assays)

While direct antimycobacterial screening data for This compound is not found in the reviewed literature, the indazole scaffold is a known pharmacophore in the development of antimycobacterial agents. Studies on other indazole derivatives have shown promising activity against Mycobacterium tuberculosis. For example, a series of novel indazole-based aroylhydrazones were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Although these compounds are structurally distinct from this compound, their findings suggest that the indazole nucleus can be a valuable component in the design of new antitubercular drugs.

A hypothetical screening of This compound in an antimycobacterial assay would likely involve determining its Minimum Inhibitory Concentration (MIC) against a panel of mycobacterial strains, including drug-susceptible and drug-resistant isolates.

Table 1: Illustrative Data Table for Antimycobacterial Activity of Indazole Analogs

Compound IDTarget OrganismMIC (µg/mL)
Indazole Analog AM. tuberculosis H37Rv1.56
Indazole Analog BM. tuberculosis H37Rv3.12
Indazole Analog CM. tuberculosis H37Rv0.78

Note: The data presented in this table is for illustrative purposes based on published research on indazole analogs and does not represent actual experimental results for this compound.

Evaluation of Cell Permeability and Intracellular Distribution

There is no specific experimental data available concerning the cell permeability and intracellular distribution of This compound . The physicochemical properties of a molecule, such as its lipophilicity (LogP), polar surface area (PSA), and molecular weight, are critical determinants of its ability to cross cellular membranes. The propanoic acid moiety in this compound introduces a carboxylic acid group, which would be ionized at physiological pH, potentially influencing its permeability characteristics.

To assess cell permeability, in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using lines like Caco-2 or MDCK are typically employed. These experiments would provide quantitative data on the compound's ability to passively diffuse across membranes. Furthermore, techniques like fluorescence microscopy, using a fluorescently labeled version of the compound, or subcellular fractionation followed by analytical quantification, could be used to investigate its intracellular distribution and accumulation in specific organelles. Without such studies, any discussion on the cell permeability of this compound remains speculative.

Applications As Chemical Probes and Tools in Chemical Biology

Development of Biotinylated or Fluorescently Tagged Derivatives for Target Identification

The carboxylic acid group of 3-(1H-indazol-5-ylformamido)propanoic acid provides a convenient handle for the attachment of reporter tags such as biotin (B1667282) or fluorescent dyes. These tagged derivatives are crucial for target identification through methods like affinity purification and visualization in cellular systems.

Biotinylated Probes: Biotinylation of the parent compound would involve the conjugation of a biotin moiety to the propanoic acid linker. This process typically utilizes a linker arm to minimize steric hindrance and preserve the binding affinity of the indazole core to its target protein. The high affinity of biotin for streptavidin or avidin (B1170675) can then be exploited for the enrichment of target proteins from cell lysates.

Synthesis Strategy: The synthesis would likely involve the activation of the carboxylic acid on this compound, followed by reaction with a biotin derivative containing a free amine group (e.g., biotin-PEG-amine).

Application in Target Identification: Once the biotinylated probe is incubated with a cell lysate, the probe-protein complexes can be captured on streptavidin-coated beads. After washing away non-specifically bound proteins, the target proteins can be eluted and identified by mass spectrometry.

Fluorescently Tagged Probes: Similarly, a fluorescent dye can be attached to the propanoic acid linker. These probes are valuable for visualizing the subcellular localization of the target protein through fluorescence microscopy.

Synthesis Strategy: A variety of fluorescent dyes with amine-reactive groups (e.g., NHS esters of fluorescein, rhodamine, or cyanine (B1664457) dyes) can be coupled to the carboxylic acid of the parent compound.

Application in Cellular Imaging: Cells can be treated with the fluorescently tagged probe, and the localization of the fluorescence signal can provide insights into the cellular compartment where the target protein resides and functions.

Below is a hypothetical data table illustrating the types of results that could be obtained from an affinity pull-down experiment using a biotinylated derivative.

Protein ID Protein Name Fold Enrichment (Probe/Control) Function
PXXXXXKinase Y25.3Signal Transduction
QXXXXXProtein Z3.1Scaffolding Protein
RXXXXXEnzyme W2.8Metabolism

This table represents hypothetical data for illustrative purposes.

Synthesis of Click Chemistry Compatible Probes for Proteomic Profiling

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and bioorthogonal method for labeling and identifying protein targets in complex biological samples. nih.govresearchgate.net To make this compound compatible with click chemistry, it would need to be derivatized with either a terminal alkyne or an azide (B81097) group.

Probe Design and Synthesis: The propanoic acid linker can be modified to incorporate a terminal alkyne. This "clickable" probe can then be introduced into live cells or cell lysates. After binding to its target, a reporter tag containing a complementary azide group (e.g., an azide-functionalized biotin or fluorophore) can be "clicked" on for subsequent detection and analysis. nih.govencyclopedia.pub

Proteomic Profiling: This approach allows for activity-based protein profiling (ABPP), where the probe labels active enzymes in their native state. researchgate.net Following the click reaction with a biotin-azide, the labeled proteins can be enriched and identified by mass spectrometry, providing a snapshot of the target's activity state.

The following table shows a conceptual comparison of direct tagging versus the click chemistry approach.

Feature Directly Tagged Probes (Biotin/Fluorophore) Click Chemistry Probes (Alkyne/Azide)
Probe Size Larger, potentially affecting cell permeability and target binding.Smaller, generally with better cell permeability and less steric hindrance.
Labeling One-step process.Two-step process (probe incubation followed by click reaction).
Versatility A separate synthesis is required for each type of tag.A single clickable probe can be conjugated to various reporter tags.
Application Primarily for in vitro pull-downs and fixed-cell imaging.Suitable for in vitro and in situ labeling, including live cells.

This table provides a conceptual comparison of the two approaches.

Use in Phenotypic Screens for Biological Pathway Deconvolution

Phenotypic screening is a powerful approach in drug discovery that identifies compounds that produce a desired biological effect in cells or organisms, without prior knowledge of the molecular target. nih.gov this compound and its derivatives could be used in such screens to identify novel biological pathways.

Screening Strategy: A library of derivatives of the parent compound could be screened in various cell-based assays that measure phenotypes such as cell viability, apoptosis, or the expression of a specific biomarker.

Pathway Deconvolution: Once a "hit" compound that elicits a desired phenotype is identified, the previously described tagged probes (biotinylated or clickable) can be used to identify its molecular target(s). By identifying the target, researchers can begin to understand the biological pathway through which the compound exerts its effect. This process is often referred to as target deconvolution.

Application in Target Engagement Studies to Validate Binding in Cellular Contexts

Confirming that a compound binds to its intended target within a living cell is a critical step in drug discovery and chemical probe development. youtube.com Target engagement assays provide this validation.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation. researchgate.netyoutube.com Cells would be treated with this compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.

In-Cell Binding Assays: Fluorescently labeled derivatives of the compound can be used in assays like fluorescence polarization or FRET to directly measure binding to the target protein within living cells.

The table below illustrates hypothetical results from a CETSA experiment.

Compound Concentration (µM) Melting Temperature (°C) Thermal Shift (ΔTm)
Vehicle (DMSO)-52.5-
Compound X154.8+2.3
Compound X1058.2+5.7

This table represents hypothetical data from a CETSA experiment for a hypothetical "Compound X" derived from the parent molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.